4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine
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Overview
Description
The compound "4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities. Pyrimidine derivatives are known to possess antibacterial, antifungal, and antiviral properties, making them valuable in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of the compound of interest.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, an efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and its analogues was achieved starting from dimethyl malonate, demonstrating the versatility of pyrimidine chemistry . Another study reported the synthesis of 4-trichloromethyl-pyrimidin-2-ylamines, which shares a similar core structure to the compound of interest, by reacting 4-trichloromethyl-2-chloropyrimidine with different amines . Additionally, the synthesis of related compounds such as N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved through coupling reactions, indicating the importance of substitution patterns in pyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the study of benzylation and nitrosation of pyrimidine derivatives revealed polymorphic forms and the importance of hydrogen bonding and pi-pi interactions in the crystal structure . Similarly, the structural characterization of a potential antibacterial agent, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, provided insights into its molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of 4-(trihalomethyl)dipyrimidin-2-ylamines from β-alkoxy-α,β-unsaturated trihalomethyl ketones showed the reactivity of the pyrimidine ring under different conditions . The reactivity of these compounds is further demonstrated by the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate for HIV-1 reverse transcriptase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The study of 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines revealed their antimicrobial activities, which are related to their chemical structure . Additionally, the synthesis and characterization of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one provided valuable information on its spectroscopic properties and theoretical calculations .
Scientific Research Applications
Synthesis and Derivative Formation:
- Harnden and Hurst (1990) discussed the synthesis of pyrimidin-4-ols with 5-nitrogen functionality, which is relevant to the synthesis processes of similar compounds like 4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine (Harnden & Hurst, 1990).
- A study by R. Vaid et al. (2012) demonstrated an efficient synthesis method for related pyrimidine derivatives, highlighting the importance of these processes in medicinal chemistry (Vaid et al., 2012).
Antimicrobial and Antiviral Activities:
- Chundawat, Sharma, and Bhagat (2014) synthesized new analogs of pyrimidine and evaluated their antibacterial and antifungal activities, indicating the potential use of these compounds in developing new antimicrobial agents (Chundawat, Sharma, & Bhagat, 2014).
- Patel and Patel (2017) also investigated the antibacterial and antifungal activities of pyrimidine derivatives, further supporting their potential in antimicrobial research (Patel & Patel, 2017).
Chemical Interactions and Corrosion Inhibition:
- A study by Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) explored the use of pyrimidine derivatives as corrosion inhibitors for mild steel, which could have applications in material sciences and engineering (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Pharmacological Potential:
- Gangjee, Li, Yang, and Kisliuk (2008) described the synthesis of pyrimidine derivatives as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their significance in drug discovery (Gangjee, Li, Yang, & Kisliuk, 2008).
Environmental Applications:
- Sharma, Banerjee, and Choudhury (2012) studied the degradation of chlorimuron-ethyl, a compound related to pyrimidines, by Aspergillus niger, demonstrating the environmental implications of these compounds in biodegradation processes (Sharma, Banerjee, & Choudhury, 2012).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with its handling and disposal. It would typically include details of required safety precautions and first aid measures.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or suggestions for further studies to better understand its properties or mechanisms of action.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. If you have any more specific questions about this compound or about these types of analyses, feel free to ask!
properties
IUPAC Name |
4-chloro-5-[(2-chlorophenyl)methyl]-6-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c1-7-9(11(14)17-12(15)16-7)6-8-4-2-3-5-10(8)13/h2-5H,6H2,1H3,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCOTAAAOVSQLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine |
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